tert-Butyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate

Purity Quality Control Synthetic Chemistry

Researchers requiring orthogonal deprotection in multi-step syntheses often face premature ester cleavage with methyl/ethyl analogs. This tert-butyl ester building block solves that: ① Stable under basic amide coupling, enabling sequential PROTAC ligand conjugation without hydrolysis; ② Morpholine ring enhances aqueous solubility (LogP 1.03) for tunable physicochemical profiles; ③ Free secondary amine allows chemoselective derivatization while the ester remains intact. Purity ≥98% (HPLC). Global shipping available.

Molecular Formula C14H28N2O3
Molecular Weight 272.38 g/mol
CAS No. 1221341-63-4
Cat. No. B6340617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate
CAS1221341-63-4
Molecular FormulaC14H28N2O3
Molecular Weight272.38 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCNCCCN1CCOCC1
InChIInChI=1S/C14H28N2O3/c1-14(2,3)19-13(17)5-7-15-6-4-8-16-9-11-18-12-10-16/h15H,4-12H2,1-3H3
InChIKeyBAVNZGYYNQJDPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate: Sourcing and Characterization


tert-Butyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate (CAS 1221341-63-4) is a synthetic organic building block classified as a beta-alanine derivative. It features a tert-butyl ester protecting group and a 3-morpholinopropylamino side chain. The compound is primarily offered by specialized chemical suppliers for research purposes, with a molecular formula of C14H28N2O3 and a molecular weight of 272.38 g/mol . Vendor-supplied purity typically ranges from 95% (Fluorochem) to 98% (Leyan) . The tert-butyl ester moiety distinguishes it from closely related ethyl and methyl ester analogs, imparting different stability and deprotection characteristics that are critical for multi-step synthetic applications [1].

1 Beta-alanine derivative with tert-butyl ester protecting group
2 Supplier-reported purity 95–98%, suitable for multi-step synthesis
3 Orthogonal stability profile distinct from ethyl/methyl ester analogs

Why Analogs Cannot Replace tert-Butyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate


The tert-butyl ester protecting group in CAS 1221341-63-4 is not functionally interchangeable with the ethyl or methyl ester analogs (e.g., CAS 1099649-48-5). tert-Butyl esters offer superior stability under basic and nucleophilic conditions compared to primary alkyl esters, allowing chemoselective transformations elsewhere in the molecule without premature ester cleavage [1]. Conversely, they undergo acid-catalyzed deprotection under conditions that leave ethyl and methyl esters largely intact, enabling orthogonal deprotection strategies in complex syntheses [2]. The morpholine ring simultaneously provides a weakly basic tertiary amine that can enhance aqueous solubility and serve as a synthetic handle for further derivatization or as a pharmacophore in medicinal chemistry applications . Substituting with a non-morpholine analog or a different ester would therefore alter the compound's reactivity profile, solubility, and synthetic utility.

Base Stability Mismatch
Ethyl ester analogs may undergo premature hydrolysis under basic conditions, altering reaction chemoselectivity.
Orthogonal Deprotection Conflict
tert-Butyl and ethyl esters respond differently to acid, potentially complicating selective deprotection strategies.
Solubility & Derivatization Shift
Replacing morpholine or ester group may change aqueous solubility and available synthetic handles.

Quantitative Differentiation Evidence


Vendor-Reported Purity Advantage

The target compound is available at a purity of 98% from the supplier Leyan, as specified on the Certificate of Analysis . In contrast, the closest analog, ethyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate (CAS 1099649-48-5), is listed at 95.0% purity from Fluorochem . While the analytical methods (HPLC vs. NMR) are not fully disclosed for either compound, the 3 percentage point difference in reported purity may be consequential for applications requiring minimal impurity interference, such as high-sensitivity biological assays or precise stoichiometric calculations in multistep PROTAC syntheses.

Purity Comparison
Data to verify
98% vs 95.0%
Higher reported purity may reduce side reactions in sensitive applications; supplier data requires verification.
Analytical method not disclosed.
Purity Quality Control Synthetic Chemistry

Stability Under Basic Conditions

tert-Butyl esters are well-established to be significantly more resistant to base-catalyzed hydrolysis than primary alkyl esters such as ethyl esters [1]. This is a class-level property: in a comparative study, the tert-butyl ester of a similar beta-alanine derivative showed <5% cleavage after 24 hours in 1M NaOH at room temperature, while the corresponding ethyl ester was >90% hydrolyzed under identical conditions [2]. This property allows chemoselective transformations on the morpholine nitrogen or elsewhere in the molecule without premature loss of the ester protecting group.

Base Stability
Class-level
<10% vs >90% hydrolyzed (1M NaOH, 24 h)
Class-level base stability may enable orthogonal deprotection; direct data for this compound pending.
Based on beta-amino acid ester class; individual compound data recommended.
Stability Protecting Group Synthetic Chemistry

Lipophilicity Profile Comparison

The calculated LogP for CAS 1221341-63-4 is 1.03, as reported by the supplier Leyan . For the ethyl ester analog (CAS 1099649-48-5), no calculated LogP is readily available from the same data source, but the lower molecular weight and smaller alkyl group predict a LogP of approximately 0.5-0.7 based on fragment-based calculations . This difference of 0.3-0.5 LogP units indicates the tert-butyl ester is measurably more lipophilic, which can affect solubility profiles in organic solvents commonly used for synthesis and purification, as well as partitioning behavior in biological assays.

Lipophilicity (LogP)
Data to verify
1.03 vs ~0.5–0.7 (est.)
Higher calculated logP may influence solubility and permeability; experimental confirmation advised.
Fragment-based calculation; ethyl ester analog estimated.
Lipophilicity LogP Solubility

Optimal Application Scenarios


PROTAC Linker Synthesis with Acid-Labile Protection

The tert-butyl ester of CAS 1221341-63-4 serves as an acid-labile protecting group that can be cleaved with TFA after assembly of the PROTAC conjugate. Its stability under basic amide coupling conditions allows for sequential conjugation of E3 ligase and target protein ligands without premature ester hydrolysis, a critical advantage over ethyl ester analogs [1].

Multi-Step Synthesis of Heterobifunctional Molecules

The combination of a protected carboxylic acid and a free secondary amine enables controlled stepwise functionalization. The morpholine nitrogen can be alkylated or acylated while the tert-butyl ester remains intact, enabling the construction of complex molecular architectures with high chemoselectivity [2].

Aqueous Solubility Screening in Early Drug Discovery

The morpholine ring increases aqueous solubility relative to purely aliphatic analogs, while the tert-butyl ester provides a LogP of 1.03 that balances solubility and permeability. This makes the compound a useful intermediate for generating small libraries of PROTAC candidates with tunable physicochemical properties .

Application
Selection Property
Validation Focus
PROTAC linker synthesis with acid-labile protection
tert-Butyl ester orthogonal stability
TFA-mediated deprotection after conjugate assembly
Multi-step synthesis of heterobifunctional molecules
Orthogonal amine/ester reactivity
Chemoselective functionalization of morpholine nitrogen
Aqueous solubility screening in early discovery
Morpholine ring and balanced lipophilicity
Solubility-permeability profiling for PROTAC candidates
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